molecular formula C5H8N4S B12914657 2,5-Diamino-6-methylpyrimidine-4-thiol CAS No. 58052-68-9

2,5-Diamino-6-methylpyrimidine-4-thiol

Cat. No.: B12914657
CAS No.: 58052-68-9
M. Wt: 156.21 g/mol
InChI Key: PMMBEEJWQYHVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-6-methylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diamino-6-methylpyrimidine with sulfur-containing reagents under controlled temperature and pH conditions. The reaction may require catalysts to enhance the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process would include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce alkylated derivatives.

Scientific Research Applications

2,5-Diamino-6-methylpyrimidine-4(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-methylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methylpyrimidine: Lacks the thione group, leading to different chemical properties.

    2,5-Diaminopyrimidine: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

2,5-Diamino-6-methylpyrimidine-4(1H)-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino and thione groups makes it a versatile compound for various applications.

Biological Activity

2,5-Diamino-6-methylpyrimidine-4-thiol, a thiol derivative of pyrimidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C6H9N5S\text{C}_6\text{H}_9\text{N}_5\text{S}

This structure includes:

  • A pyrimidine ring.
  • Two amino groups at positions 2 and 5.
  • A methyl group at position 6.
  • A thiol group at position 4.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Case Study:
In a study focusing on pyrimidine derivatives, it was found that certain compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, indicating significant antitumor potential .

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial effects.

Research Findings:
A comparative study highlighted that derivatives of pyrimidine showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of DHFR; low IC50 values
AntimicrobialBroad-spectrum activity
Enzyme InhibitionTargeting key metabolic pathways

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. Key steps may include:

  • Formation of the pyrimidine ring.
  • Introduction of amino and thiol groups through nucleophilic substitution reactions.
  • Purification via crystallization or chromatography.

Future Directions and Research Opportunities

Given its promising biological activities, further research into this compound could focus on:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies: Evaluating the efficacy and safety profile in animal models.
  • Combination Therapies: Investigating potential synergistic effects when used with existing chemotherapeutic agents.

Properties

IUPAC Name

2,5-diamino-6-methyl-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3(6)4(10)9-5(7)8-2/h6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMBEEJWQYHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390663
Record name STK368595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58052-68-9
Record name STK368595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.